molecular formula C23H25N9O B608459 Lanraplenib CAS No. 1800046-95-0

Lanraplenib

Cat. No. B608459
M. Wt: 443.51
InChI Key: XCIGZBVOUQVIPI-UHFFFAOYSA-N
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Description

Lanraplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities . Upon oral administration, lanraplenib binds to and inhibits the activity of Syk . This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion, and proliferation .


Molecular Structure Analysis

The molecular formula of Lanraplenib is C23H25N9O . The IUPAC name is 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine . The molecular weight is 443.5 g/mol .


Physical And Chemical Properties Analysis

Lanraplenib is a solid compound . It is soluble in DMSO at 83.33 mg/mL .

Scientific Research Applications

  • Lupus Nephritis : Lanraplenib, as a selective oral spleen tyrosine kinase (SYK) inhibitor, showed efficacy in models of lupus nephritis (LN). It inhibited B cell activating factor-mediated survival, activation, maturation, and immunoglobulin M production. Treatment with lanraplenib improved overall survival and prevented the development of proteinuria in murine models, suggesting its potential efficacy in preventing disease progression in patients with lupus nephritis (Pohlmeyer et al., 2021).

  • Cutaneous Lupus Erythematosus : In a phase 2 study for cutaneous lupus erythematosus (CLE), lanraplenib demonstrated tolerability but did not meet the primary endpoint of significant change in disease severity. However, it showed some numerical improvements in select subgroups, indicating a potential benefit in specific patient populations (Werth et al., 2021).

  • Autoimmune Diseases : Lanraplenib, as a second-generation SYK inhibitor, was identified for its suitability in treating autoimmune diseases. It was chosen for its favorable pharmacokinetic properties, including once-daily administration and no interactions with proton pump inhibitors (Blomgren et al., 2020).

  • Sjögren’s Syndrome : A study on the safety and efficacy of lanraplenib in patients with active Sjögren’s syndrome did not observe significant differences versus placebo in primary or secondary endpoints. However, the study provides hypothesis-generating insights due to drug tolerability and biomarker findings (Price et al., 2022).

  • Acute Myeloid Leukemia (AML) : Lanraplenib showed potential for anti-leukemic activity in genetically defined subsets of AML. It was comparable in effect to entospletinib, another SYK inhibitor, in various AML models, suggesting its utility in combination treatment strategies (Day et al., 2021).

Safety And Hazards

According to the safety data sheet, Lanraplenib is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Lanraplenib is currently under clinical evaluation in multiple autoimmune indications . It is also being evaluated in combination with gilteritinib, a FLT3 inhibitor, in patients with relapsed or refractory (R/R) FLT3-mutated acute myeloid leukemia (AML) .

properties

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanraplenib

CAS RN

1800046-95-0
Record name Lanraplenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanraplenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANRAPLENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate XVI (200 mg, 0.269 mmol) in DCM (2 ml) was added TFA (0.5 ml, 6.578 mmol). The reaction was stirred at rt for 16 h, saturated sodium bicarbonate was added, extracted with EtOAC and purified on silica gel, eluted with 5% MeOH/EtOAc, 20% MeOH/EtOAc. The desired fractions were combined and concentrated to provide the title compound 2. LCMS-ESI+ (m/z): [M+H]+: 444.2. 1H NMR (300 MHz d6-DMSO) δ: 9.5 (s, 1H), 8.588 (s, 1H), 8.47 (s, 1H), 8.12 (d, 1H), 7.95-7.92 (d, 2H), 7.88 (s, 1H), 7.62 (s, 1H), 6.99-6.96 (d, 2H), 6.46 (s, 2H), 4.57-4.53 (m, 2H), 4.48-4.44 (m, 2H), 3.43 (m, 1H), 3.15-3.12 (m, 4H), 2.41-2.38 (m, 4H).
Name
tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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